Home > Products > Screening Compounds P133068 > 3-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid
3-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid -

3-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid

Catalog Number: EVT-4436928
CAS Number:
Molecular Formula: C19H19BrClNO4
Molecular Weight: 440.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Amino-3-(4-chlorophenyl)propanoic acid

  • Compound Description: This compound is a lower homologue of baclofen, a GABAB receptor agonist. It acts as a weak specific antagonist of GABA at the GABAB receptor. []
  • Relevance: This compound shares the 3-amino-3-(4-chlorophenyl)propanoic acid core structure with the target compound, 3-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid. The key difference is the presence of the [(2-bromo-4-ethylphenoxy)acetyl]amino group in the target compound.

2-Amino-2-(4-chlorophenyl)ethylphosphonic acid

  • Compound Description: This compound is a lower homologue of phaclofen, a GABAB receptor antagonist. It is a weak specific antagonist of GABA at the GABAB receptor. []
  • Relevance: This compound, like 3-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid, contains a 4-chlorophenyl group. Additionally, both compounds are structurally similar to known GABAB receptor ligands, suggesting potential for interaction with this target.

2-Amino-2-(4-chlorophenyl)ethanesulfonic acid

  • Compound Description: This compound is a lower homologue of saclofen, a GABAB receptor antagonist. It exhibits stronger specific antagonism of GABA at the GABAB receptor compared to the phosphonic and carboxylic acid analogues. []
  • Relevance: This compound also contains the 4-chlorophenyl group present in the target compound, 3-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid. This structural similarity, along with their relationship to known GABAB receptor ligands, suggests potential shared pharmacological targets.

2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid

  • Compound Description: This compound contains a pyrrole ring substituted with a 4-chlorophenyl group and a propanoic acid moiety. An RP-HPLC method was developed to analyze this compound and its impurities. []
  • Relevance: Both this compound and 3-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid share the 4-chlorophenyl and propanoic acid moieties, highlighting a potential common structural motif.

(2S)-2-[(2-Naphthyl-sulfonyl)amino]-3-{[2-({4-(4-piperidinyl)-2-[2-(4-piperidinyl)ethyl]butanoyl}amino)acetyl]amino}propanoic acid dihydrochloride (CRL42796)

  • Compound Description: CRL42796 is a glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonist that prevents platelet aggregation. It has been investigated for its antithrombotic effects in preventing coronary artery rethrombosis. [, ]
  • Relevance: While structurally distinct from 3-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid, CRL42796 shares the propanoic acid core structure. This similarity suggests that both compounds might have been derived from a common synthetic strategy targeting carboxylic acid derivatives. ,

Properties

Product Name

3-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid

IUPAC Name

3-[[2-(2-bromo-4-ethylphenoxy)acetyl]amino]-3-(4-chlorophenyl)propanoic acid

Molecular Formula

C19H19BrClNO4

Molecular Weight

440.7 g/mol

InChI

InChI=1S/C19H19BrClNO4/c1-2-12-3-8-17(15(20)9-12)26-11-18(23)22-16(10-19(24)25)13-4-6-14(21)7-5-13/h3-9,16H,2,10-11H2,1H3,(H,22,23)(H,24,25)

InChI Key

MXSHHDLBRORJAB-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)OCC(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl)Br

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.